

Application Notes and Protocols for the NMR Characterization of Batatasin III

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Compound of Interest

Compound Name: *Batatasin Iii*

Cat. No.: *B162252*

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Introduction

Batatasin III, a bibenzyl derivative found in various plant species, has garnered interest for its potential pharmacological activities. Structurally, it is identified as 3,3'-dihydroxy-5-methoxybibenzyl. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structure elucidation and characterization of natural products like **Batatasin III**. This document provides detailed application notes and protocols for the comprehensive NMR analysis of **Batatasin III**, including 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) NMR techniques.

Data Presentation: NMR Spectroscopic Data for Batatasin III

The following tables summarize the ^1H and ^{13}C NMR spectroscopic data for **Batatasin III**, compiled from published literature. These values serve as a reference for the identification and characterization of this compound.

Table 1: ^1H NMR Spectroscopic Data for **Batatasin III** (CD_3OD)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2	6.25	dd	1.8, 1.8
4	6.19	dd	1.8, 2.4
6	6.25	dd	1.8, 1.8
2'	6.63	m	7.8, 8.4
4'	6.63	m	
5'	7.08	dd	
6'	6.63	m	
α , α'	2.79	m	
5-OCH ₃	3.71	s	

Note: The methylene protons at the α and α' positions appear as a multiplet due to their magnetic non-equivalence.

Table 2: ¹³C NMR Spectroscopic Data for **Batatasin III** (CD₃OD)

Position	Chemical Shift (δ) ppm
1	144.06
2	107.63
3	157.98
4	98.54
5	160.83
6	105.12
1'	143.29
2'	114.93
3'	156.93
4'	112.36
5'	128.84
6'	119.43
α	37.47
α'	37.80
5-OCH ₃	54.10

Experimental Protocols

Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality NMR spectra.

Materials:

- **Batatasin III** sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C and 2D NMR)
- Deuterated methanol (CD₃OD, 99.8% D)

- 5 mm NMR tubes
- Glass Pasteur pipette with cotton or glass wool plug
- Vortex mixer

Protocol:

- Weigh the appropriate amount of **Batatasin III** and transfer it to a clean, dry vial.
- Add approximately 0.6 mL of CD₃OD to the vial.
- Vortex the mixture until the sample is completely dissolved.
- Filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

- A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

1D ¹H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
- Spectral Width: 12-16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

- Temperature: 298 K.

1D ^{13}C NMR Acquisition:

- Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
- Spectral Width: 200-220 ppm, centered around 110 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096, depending on the sample concentration.
- Temperature: 298 K.

2D NMR Acquisition (COSY, HSQC, HMBC):

- COSY (Correlation Spectroscopy):
 - Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
 - Spectral Width (F1 and F2): Same as ^1H NMR.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-8.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
 - Spectral Width (F2 - ^1H): Same as ^1H NMR.
 - Spectral Width (F1 - ^{13}C): Same as ^{13}C NMR.
 - Number of Increments (F1): 128-256.

- Number of Scans per Increment: 4-16.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgp1pndqf on Bruker instruments).
 - Spectral Width (F2 - ^1H): Same as ^1H NMR.
 - Spectral Width (F1 - ^{13}C): Same as ^{13}C NMR.
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 8-32.
 - Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing and Analysis

Software:

- Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

Processing Steps:

- Fourier Transformation: Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Reference the spectrum to the residual solvent peak of CD_3OD ($\delta\text{H} = 3.31$ ppm, $\delta\text{C} = 49.0$ ppm).
- Integration (^1H NMR): Integrate the signals to determine the relative number of protons.
- Peak Picking: Identify and list the chemical shifts of all peaks.

- 2D Spectra Processing: Process both dimensions of the 2D data, including phase and baseline correction. Analyze the cross-peaks to establish correlations.

Mandatory Visualization

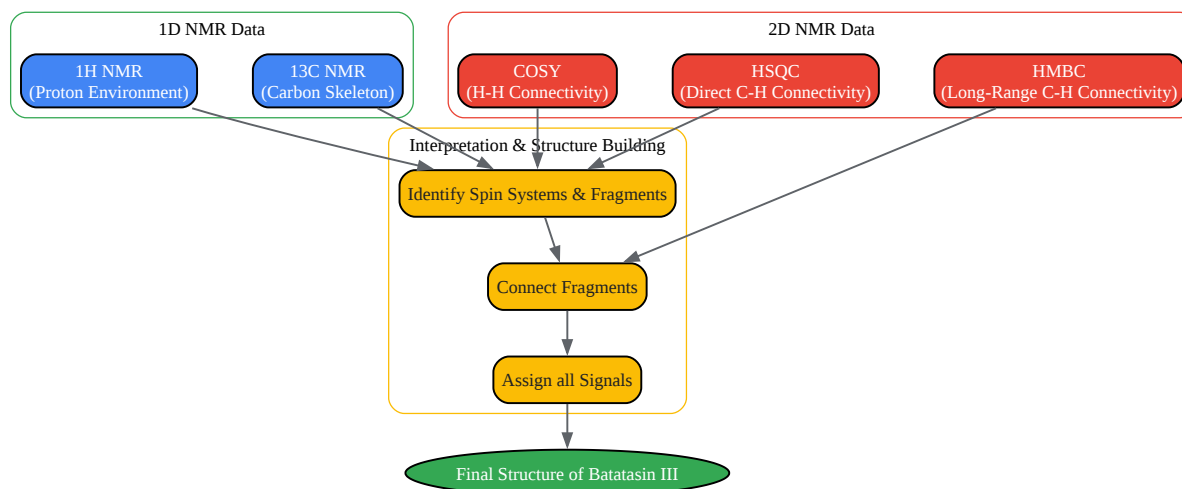
Experimental Workflow



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Caption: Experimental workflow for the NMR characterization of **Batatasin III**.

Structure Elucidation Pathway



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